![molecular formula C17H21NO4 B2914314 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid CAS No. 2248401-36-5](/img/structure/B2914314.png)
2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid is a chemical compound that belongs to the spirocyclic class of compounds. It is a promising compound with potential applications in scientific research due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid is not well understood. However, it is believed to act as a modulator of neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been shown to have potential applications in the treatment of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid in lab experiments include its unique structure and properties, its potential applications in scientific research, and its availability. The limitations of using this compound in lab experiments include its high cost and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are many future directions for the study of 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid. Some of these directions include:
1. Further investigation of its mechanism of action.
2. Synthesis of analogs of this compound to study their properties and potential applications.
3. Investigation of its potential applications in the treatment of neurological disorders.
4. Investigation of its potential applications in the field of coordination chemistry.
5. Investigation of its potential applications as a chiral auxiliary in asymmetric synthesis.
Conclusion:
In conclusion, 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid is a promising compound with potential applications in scientific research. Its unique structure and properties make it a valuable building block for the synthesis of other spirocyclic compounds. Its potential applications in the treatment of neurological disorders and in the field of coordination chemistry make it a compound of interest for future research. Further investigation of its mechanism of action and synthesis of analogs of this compound will provide valuable insights into its properties and potential applications.
Synthesemethoden
The synthesis of 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid involves a multi-step process. The first step involves the reaction of 1,4-dioxane with phenylmagnesium bromide to form 1-phenyl-1,4-dioxan-2-ol. The second step involves the reaction of 1-phenyl-1,4-dioxan-2-ol with 1,3-dibromopropane to form 1-(2-bromoethyl)-1,4-dioxan-2-ol. The third step involves the reaction of 1-(2-bromoethyl)-1,4-dioxan-2-ol with N-methylpiperazine to form 2-(6-methylpiperazin-1-yl)-1-(2-bromoethyl)-1,4-dioxan. The final step involves the reaction of 2-(6-methylpiperazin-1-yl)-1-(2-bromoethyl)-1,4-dioxan with diethyl malonate to form 2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid has potential applications in scientific research due to its unique structure and properties. It can be used as a building block for the synthesis of other spirocyclic compounds. It can also be used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
2-(6-phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-15(20)9-14-10-17(7-4-8-17)12-18(14)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEXWWPFNUDCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(N(C2)C(=O)OCC3=CC=CC=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octan-7-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2914231.png)

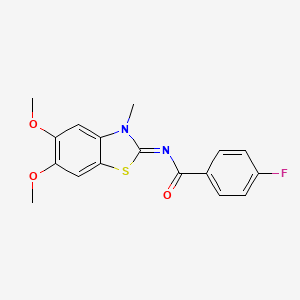
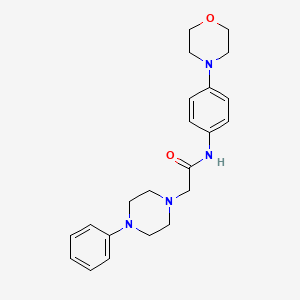
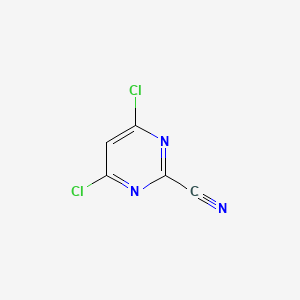
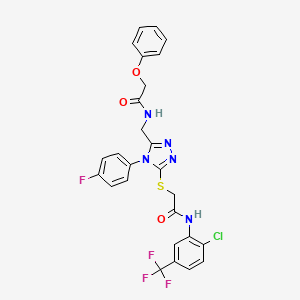

![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2914244.png)
![N-[4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2914245.png)
![N'-{[(2-oxo-1,2-dihydropyridin-3-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2914246.png)
![(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide](/img/structure/B2914249.png)
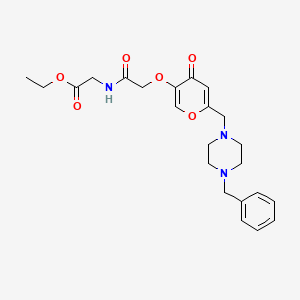
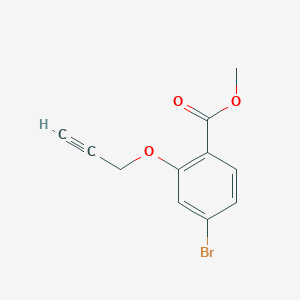
![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B2914254.png)